tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate

Cross-coupling Suzuki-Miyaura N-protection

tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate (CAS 1252572-51-2, MW 310.19 g/mol) is an N-Boc-protected, 4-bromo-5-methyl-substituted indole building block. The indole scaffold is a privileged structure in drug discovery, present in over 10,000 biologically active natural products and pharmaceuticals.

Molecular Formula C14H16BrNO2
Molecular Weight 310.19 g/mol
Cat. No. B12996172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate
Molecular FormulaC14H16BrNO2
Molecular Weight310.19 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)Br
InChIInChI=1S/C14H16BrNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3
InChIKeyISQSBMQUNQWAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate Matters in Medicinal Chemistry Sourcing


tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate (CAS 1252572-51-2, MW 310.19 g/mol) is an N-Boc-protected, 4-bromo-5-methyl-substituted indole building block [1]. The indole scaffold is a privileged structure in drug discovery, present in over 10,000 biologically active natural products and pharmaceuticals [2]. This specific derivative integrates three orthogonal synthetic handles—an acid-labile N-Boc protecting group, a C4-bromine poised for Pd-catalyzed cross-coupling, and a C5-methyl group for steric/electronic tuning—making it a versatile intermediate for constructing complex indole-based small molecules. Commercial sources report a standard purity of ≥97% with batch-specific QC documentation (NMR, HPLC, GC) .

Why Indole Building Blocks Are Not Interchangeable: The Case for tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate


While numerous N-Boc bromoindole derivatives exist, subtle variations in substitution pattern profoundly affect reactivity, stability, and downstream synthetic utility. Unprotected indoles yield only traces of biaryl products in Suzuki couplings, whereas Boc-protected counterparts deliver high yields [1]. The choice of halogen is equally critical: the C–Br bond (BDE ≈275 kJ/mol) undergoes oxidative addition with Pd(0) far more readily than the C–Cl bond (BDE ≈330 kJ/mol), enabling chemoselective cross-coupling in the presence of aryl chlorides [2]. Furthermore, the C5-methyl substituent modulates both lipophilicity and electron density on the indole ring, altering pharmacokinetic profiles of final compounds relative to des-methyl analogs [3]. These factors render direct substitution with a simpler analog—such as tert-butyl 4-bromoindole-1-carboxylate, tert-butyl 4-chloro-5-methylindole-1-carboxylate, or unprotected 4-bromo-5-methylindole—a high-risk proposition without systematic re-optimization of each reaction step.

Head-to-Head Quantitative Evidence for tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate Versus Closest Analogs


Superior Suzuki Coupling Reactivity: Boc-Protected Bromoindole vs. Unprotected Bromoindole

N-Boc protection is decisive for achieving productive Suzuki–Miyaura coupling with indole bromides. In a systematic study, unprotected indole bromides gave only traces of biaryl product, while Boc-protected derivatives delivered high yields [1]. Although direct yield data for the target compound are not published with a specific comparator, class-level inference from structurally analogous N-Boc-4-bromoindoles confirms that the Boc group enables effective cross-coupling that the unprotected 4-bromo-5-methylindole (CAS 610794-15-5) cannot match [1]. Additionally, Boc protection of analogous indole derivatives achieves yields exceeding 85%, and N-Boc-indole deprotection proceeds quantitatively under boiling water conditions [2].

Cross-coupling Suzuki-Miyaura N-protection Indole functionalization

Bromine vs. Chlorine Reactivity: ~17% Lower Bond Dissociation Energy Enables Faster Pd(0) Oxidative Addition

The C–Br bond in tert-butyl 4-bromo-5-methyl-1H-indole-1-carboxylate (BDE ≈275 kJ/mol) requires significantly less energy for homolytic cleavage than the C–Cl bond (BDE ≈330 kJ/mol) in the direct chloro analog (CAS 442910-69-2) [1]. This ~17% lower BDE translates into more facile oxidative addition with Pd(0) catalysts, the rate-determining step in cross-coupling reactions. The practical consequence is that the bromo compound participates in Suzuki, Heck, and Buchwald-Hartwig couplings under milder conditions and shorter reaction times than its chloro counterpart [2]. Although both compounds share identical computed XLogP3-AA values (4.3) and TPSA (31.2 Ų) [3], the bromo derivative's superior leaving-group ability provides a kinetic advantage in cross-coupling.

Bond dissociation energy Oxidative addition Cross-coupling kinetics Halogen leaving group

Lipophilicity Tuning via C5-Methyl: XLogP3-AA Δ = +0.7 vs. Des-Methyl Analog

The C5-methyl substituent on the target compound raises its computed lipophilicity (XLogP3-AA = 4.3) substantially compared to the des-methyl analog tert-butyl 4-bromo-1H-indole-1-carboxylate (XLogP3-AA = 4.0) [1]. This ΔXLogP3 of +0.7 log units corresponds to approximately a 5-fold increase in octanol-water partition coefficient, a magnitude that can shift a compound from moderate to excessive lipophilicity—a critical parameter governing membrane permeability, metabolic stability, and promiscuous off-target binding [2]. Conversely, the non-brominated analog tert-butyl 5-methylindole-1-carboxylate has a lower XLogP3-AA of 3.6 (Δ = −0.7 vs. target), confirming that both the bromine and methyl groups independently contribute to the overall lipophilicity [3]. The target compound occupies a unique intermediate lipophilicity space (XLogP3 = 4.3) not accessible to these two close analogs.

Lipophilicity XLogP3 Drug-likeness Pharmacokinetics Structure-property relationship

Molecular Weight Differentiation: ~34% Mass Increase vs. Non-Brominated Analog Allows MS-Tracking in Parallel Synthesis

The molecular weight of tert-butyl 4-bromo-5-methyl-1H-indole-1-carboxylate (310.19 g/mol) is 78.90 Da (~34%) heavier than the non-brominated analog tert-butyl 5-methylindole-1-carboxylate (231.29 g/mol) [1]. More importantly, bromine's characteristic ~1:1 isotopic doublet (⁷⁹Br:⁸¹Br) provides an unambiguous MS signature that facilitates rapid reaction monitoring in high-throughput parallel synthesis without requiring chromatographic separation [2]. The mass difference relative to the des-methyl bromoindole analog (296.16 g/mol) is 14.03 Da (~4.7%), and relative to the 4-chloro analog (265.73 g/mol) is 44.46 Da (~16.7%) [3], enabling simultaneous tracking of multiple halogenated indole intermediates in pooled reaction mixtures by LC-MS.

Mass spectrometry Reaction monitoring Parallel synthesis Isotopic pattern Bromine isotope

Vendor QC Documentation: ≥97% Purity with Multi-Technique Batch Certification

Commercial suppliers of tert-butyl 4-bromo-5-methyl-1H-indole-1-carboxylate provide batch-specific QC data including NMR, HPLC, and GC analyses at a standard purity of ≥97% (some vendors ≥98%) . This contrasts with certain regional suppliers of the unprotected analog 4-bromo-5-methylindole (CAS 610794-15-5, 95–98% purity range) where certification may be limited to HPLC only . The availability of multi-technique batch documentation reduces the risk of purchasing material compromised by regioisomeric impurities (e.g., 6-bromo or 7-bromo isomers) that could arise during indole bromination and are challenging to detect by HPLC alone. Additionally, the Boc-protected compound benefits from defined storage conditions (−20°C, moisture-free) that are explicitly specified by suppliers [1], reducing the risk of deprotection or decomposition during storage.

Quality control Purity NMR HPLC Procurement specifications

Optimal Procurement Scenarios for tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate


Parallel Medicinal Chemistry: Diversification at C4 via Suzuki–Miyaura Library Synthesis

The target compound is an ideal substrate for generating focused libraries of 4-aryl-5-methylindole derivatives. The N-Boc protection eliminates N–H interference in Pd-catalyzed cross-coupling [1], while the C4-bromine undergoes efficient oxidative addition with Pd(0)—unlike the C4-chloro analog which requires harsher conditions [2]. Furthermore, the bromine isotopic doublet provides an unambiguous MS handle for automated reaction monitoring in 96-well plate formats [3]. Researchers should prefer this compound over the unprotected analog (traces of coupling product) or the chloro analog (slower kinetics).

Lead Optimization: Fine-Tuning Lipophilicity with a Pre-Installed C5-Methyl Group

When a lead series requires systematic SAR exploration around the indole core, the C5-methyl group on this compound provides a ~0.7 log unit lipophilicity increase versus the des-methyl analog [1], without requiring an additional synthetic step. This pre-installed methyl avoids the need for late-stage C–H functionalization, which can be low-yielding and incompatible with sensitive pharmacophores. Programs targeting CNS indications (where optimal logP typically ranges from 2–5) will find the XLogP3 of 4.3 in a favorable range for blood-brain barrier penetration [2].

Process Chemistry: Orthogonal Boc Deprotection After C4 Functionalization

In multi-step process routes, the Boc group on this compound serves as a robust N-protecting group that survives Suzuki, Heck, or Buchwald-Hartwig couplings and is cleavable under mild acidic conditions (TFA/DCM or boiling water) with quantitative yields reported for analogous indoles [1]. This orthogonal protection strategy avoids the harsh basic or reductive conditions required to remove N-tosyl or N-SEM groups [2], minimizing epimerization or degradation of acid-sensitive downstream intermediates. The compound's documented storage stability at −20°C with defined out-of-refrigeration transport windows [3] further supports its use in campaign-scale synthesis.

Fragment-Based Drug Discovery (FBDD): Halogen-Enriched Indole Fragment for X-Ray Soaking

The bromine atom at C4 serves as an anomalous scatterer for experimental phasing in protein X-ray crystallography, enabling unambiguous assignment of fragment binding poses in FBDD campaigns. The combination of bromine (anomalous signal) and the N-Boc group (improved solubility vs. unprotected indole) makes this compound a viable fragment for cocktail soaking experiments [1]. The ≥97% purity with multi-technique QC [2] ensures that co-crystallization is not compromised by impurities that could compete for binding or induce protein aggregation.

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